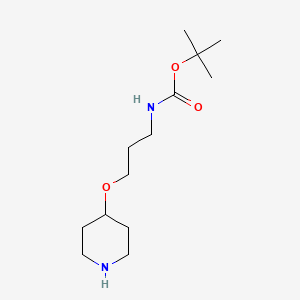
N-(3-(piperidin-4-iloxi)propil)carbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(piperidin-4-yloxy)propyl]carbamate: is an organic molecule containing a carbamate functional group (NH-CO-O-). The structure incorporates a tert-butyl group (C(CH3)3), a piperidine ring with a hydroxyl group attached at the 4th position (piperidin-4-yloxy), and a three-carbon linker chain connecting them .
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Industry:
Mecanismo De Acción
Mode of Action
It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Result of Action
It’s suggested that the compound may have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate exerts its effects through binding interactions with biomolecules . It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the biomolecules, affecting their function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic processes, influencing the flow of metabolites through these pathways. The compound can affect the levels of key metabolites, altering the overall metabolic balance within cells. These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, localization to the mitochondria may influence energy production, while localization to the nucleus may affect gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: tert-Butyl chloroformate, 3-(piperidin-4-yloxy)propylamine.
Reaction Conditions: The synthesis typically involves the reaction of tert-butyl chloroformate with 3-(piperidin-4-yloxy)propylamine in the presence of a base such as triethylamine.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Deprotection: Specific conditions depending on the protecting group strategy.
Major Products:
Hydrolysis: Piperidin-3-ol and tert-butyl alcohol.
Deprotection: Original amine.
Comparación Con Compuestos Similares
- tert-Butyl N-[3-(piperidin-4-yloxy)ethyl]carbamate
- tert-Butyl N-[3-(piperidin-4-yloxy)butyl]carbamate
- tert-Butyl N-[3-(piperidin-4-yloxy)methyl]carbamate
Uniqueness:
- The presence of the piperidin-4-yloxy group and the three-carbon linker chain make tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate unique compared to its similar compounds. This structure provides specific steric hindrance and lipophilicity, which can influence its reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
tert-butyl N-(3-piperidin-4-yloxypropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-4-10-17-11-5-8-14-9-6-11/h11,14H,4-10H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQUGCQCUZQUBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
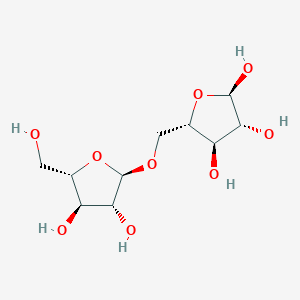
amine hydrochloride](/img/structure/B1377732.png)

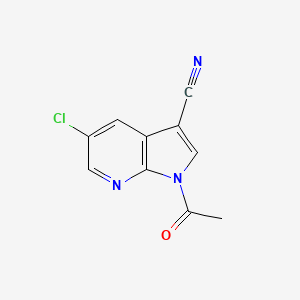
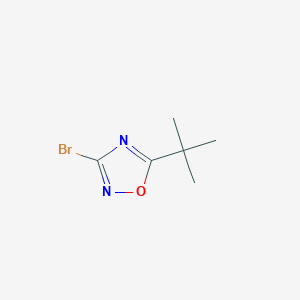
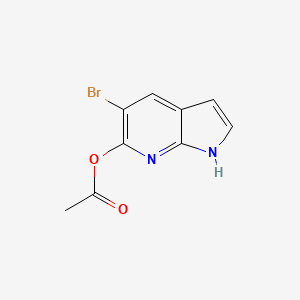
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)

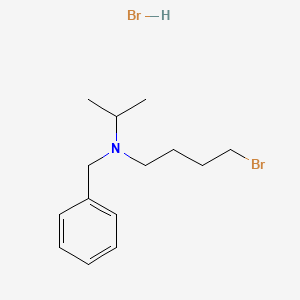
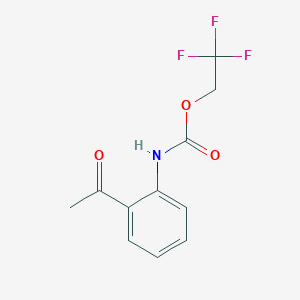
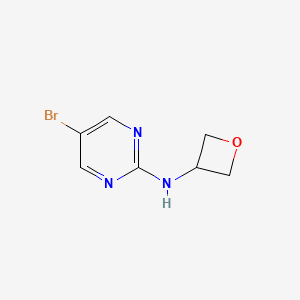
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
